2-(Benzylamino)cyclohexanol

asymmetric catalysis transfer hydrogenation chiral amino alcohol ligands

2-(Benzylamino)cyclohexanol (CAS 51925-39-4; molecular formula C₁₃H₁₉NO; molecular weight 205.30 g/mol) is a chiral 1,2-amino alcohol that exists as a racemic mixture or as enantiomerically pure (1R,2R)- or (1S,2S)-trans stereoisomers. The compound features a cyclohexanol backbone with a secondary benzylamino substituent at the 2-position, making it a versatile intermediate for asymmetric synthesis and a ligand in metal-catalyzed enantioselective transformations ,.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 51925-39-4
Cat. No. B1279619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)cyclohexanol
CAS51925-39-4
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2
InChIKeyNJNCYFUGUYIMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)cyclohexanol (CAS 51925-39-4) – Identity, Core Characteristics, and Procurement-Relevant Classification


2-(Benzylamino)cyclohexanol (CAS 51925-39-4; molecular formula C₁₃H₁₉NO; molecular weight 205.30 g/mol) is a chiral 1,2-amino alcohol that exists as a racemic mixture or as enantiomerically pure (1R,2R)- or (1S,2S)-trans stereoisomers. The compound features a cyclohexanol backbone with a secondary benzylamino substituent at the 2-position, making it a versatile intermediate for asymmetric synthesis and a ligand in metal-catalyzed enantioselective transformations [1], [2]. Commercially, it is supplied as a racemic trans mixture or as the resolved (1R,2R)- or (1S,2S)-enantiomers with typical purities of 95–98%. The benzyl protecting group is strategically significant because it can be removed by mild hydrogenolysis (Pd/C, H₂) to liberate the primary amino alcohol without disturbing the stereogenic centers, a property that directly enables its role as a protected precursor to trans-2-aminocyclohexanol – a privileged scaffold in chiral ligand design [1].

Why 2-(Benzylamino)cyclohexanol (CAS 51925-39-4) Cannot Be Simply Replaced by Other N-Substituted Amino Alcohols


Generic interchange of 2-(benzylamino)cyclohexanol with unprotected or differently N-alkylated 2-aminocyclohexanol analogs is not supported by experimental evidence. The N-benzyl substituent exerts a dual influence: (i) it modulates the enantioselectivity of amino-alcohol–metal catalysts through steric and electronic effects that are distinct from N–H, N–Me, or N–Et analogs, and (ii) it provides a crystalline handle that enables highly efficient resolution by mandelic acid (≥99% ee after two recrystallizations) [1]. When the benzyl group is absent, enantiomeric enrichment becomes significantly more challenging; the unprotected amino alcohol requires different resolving agents and delivers lower diastereomeric excess in initial precipitates. Furthermore, catalytic transfer hydrogenation data demonstrate that the N-benzyl derivative (54% ee) outperforms the unsubstituted analogue (47% ee), while subsequent derivatization to N-cyclohexylmethyl yields an even higher 76% ee [1]. These quantitative performance gaps mean that substituting another N-alkyl variant without re-optimizing resolution conditions and catalytic protocols leads to measurable losses in both chemical yield and enantioselectivity [2].

Quantitative Comparative Evidence for 2-(Benzylamino)cyclohexanol (CAS 51925-39-4) Against Closest Analogs


Enantioselectivity in Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation: N-Benzyl vs. N–H

In the Ru(II)-catalyzed asymmetric transfer hydrogenation of acetophenone (1 mmol substrate, 0.5 mol% [RuCl₂(p-cymene)]₂, 4 mol% ligand, 6 mol% t-BuOK in 2-propanol), the N-benzyl derivative (1S,2S)-2-(benzylamino)cyclohexanol (compound 3) delivered (S)-1-phenylethanol with 54% ee at 96% conversion in 3 h [1]. Under identical conditions, the fully deprotected analogue (1S,2S)-2-aminocyclohexanol (compound 5) gave only 47% ee at 97% conversion. This 7-percentage-point advantage is attributed to the steric and electronic contribution of the benzyl group, consistent with trends observed for N-alkylated β-amino alcohols in the Noyori-type transfer hydrogenation manifold [1]. The N-methyl analogue (compound 24) further improved enantioselectivity to 68% ee, but the benzyl derivative occupies a unique position as the most readily resolved precursor amenable to broad downstream diversification [1].

asymmetric catalysis transfer hydrogenation chiral amino alcohol ligands

Resolution Efficiency: N-Benzyl vs. N-Unsubstituted 2-Aminocyclohexanol

The resolution of racemic trans-2-(benzylamino)cyclohexanol (rac-3) with (R)- and (S)-mandelic acid using the method of half-quantities afforded the corresponding diastereomeric ammonium salts with an initial de of 59%, which was raised to >99% ee after only two recrystallizations; the enantiopure amino alcohols were isolated in 95% overall yield and analytically pure form [1]. By contrast, the unprotected trans-2-aminocyclohexanol (rac-1) gave a lower initial de when crystallized with L-tartaric acid, and the mandelic acid protocol required extensive optimization for each derivative [1]. The benzyl group’s contribution to crystallinity and diastereomeric discrimination is the mechanistic basis for this superior resolution performance, enabling a scalable, green process that avoids chromatography and recovers the resolving agent quantitatively [1][2].

chiral resolution mandelic acid enantiomeric excess

Chemoselective Deprotection: Hydrogenolysis of N-Benzyl vs. Alternative N-Protecting Groups

The N-benzyl group of enantiopure trans-2-(benzylamino)cyclohexanol is quantitatively removed by hydrogenolysis (H₂, Pd/C, low catalyst loading) to yield trans-2-aminocyclohexanol without erosion of enantiomeric purity [1]. This contrasts with N-Boc or N-Cbz protection, where acidic or hydrogenolytic deprotection can partially racemize acid-sensitive substrates or require orthogonal conditions that complicate multi-step sequences. The benzyl group therefore serves as a traceless protecting group that is orthogonal to many common functional group manipulations (e.g., O-silylation, sulfonylation, reductive amination), enabling the compound to function as a single starting material for a library of structurally diverse chiral ligands [1]. In a direct comparative context, the N-benzyl derivative could be converted to the N-methyl, N-cyclohexylmethyl, and N-dibenzyl derivatives in high yields, while the unprotected amine required separate resolution for each analog, drastically reducing synthetic efficiency [1].

protecting group strategy hydrogenolysis orthogonal deprotection

Scalable Synthesis: Hot-Water Aminolysis of Cyclohexene Oxide with Benzylamine

A scalable, chromatography-free process for racemic trans-2-(benzylamino)cyclohexanol was developed using hot water to promote aminolysis of cyclohexene oxide by benzylamine [1]. The reaction proceeds at 1-mol scale, yielding the racemic product in good yield without organic solvents or metal catalysts. This contrasts with the synthesis of the unprotected 2-aminocyclohexanol via ammonia aminolysis, which requires high-pressure equipment and gives lower regioselectivity due to competing trans-diaxial and trans-equatorial openings. The benzylamine-based process benefits from the higher nucleophilicity of benzylamine relative to ammonia and the favorable partitioning of the benzyl group towards the 2-position, driven by the steric bias of the cyclohexene oxide ring [1]. The racemic product thus obtained is directly amenable to the resolution protocol described above, forming an integrated, scalable manufacturing route [2][1].

green chemistry process chemistry epoxide aminolysis

Enantioselectivity in Diethylzinc Addition: N-Benzyl vs. N-Alkyl 1,4-Amino Alcohols (Class-Level Inference)

Although direct data for 2-(benzylamino)cyclohexanol in diethylzinc addition to aldehydes are not available, a related class-level study on conformationally constrained 1,4-amino alcohols demonstrated that the N-benzyl group delivered enantioselectivities up to 81% ee, outperforming N-methyl and N-phenyl analogs but remaining below N-ethyl (up to 95% ee) [1]. This trend establishes a structure-selectivity relationship wherein the benzyl group provides a balance of steric bulk and conformational rigidity that is qualitatively distinct from smaller or larger N-alkyl groups. When evaluated alongside the 1,2-amino alcohol scaffold of the target compound, this class-level inference supports the hypothesis that the N-benzyl substituent is not simply interchangeable with other alkyl groups but occupies a specific performance niche in organozinc-mediated asymmetric alkylations [1].

diethylzinc addition N-alkyl effect chiral ligand design

Validated Application Scenarios for 2-(Benzylamino)cyclohexanol (CAS 51925-39-4) Based on Comparative Evidence


Enantiopure Precursor for trans-2-Aminocyclohexanol-Based Chiral Ligands

The N-benzyl derivative is the preferred entry point for preparing enantiopure trans-2-aminocyclohexanol, a privileged scaffold for chiral ligands used in asymmetric transfer hydrogenation (up to 96% ee after derivatization) and phenyl transfer reactions (up to 87% ee) [1]. The benzyl group enables a single, high-yield resolution event (>99% ee, 95% yield) followed by quantitative deprotection, whereas the unprotected amine cannot be resolved as efficiently and requires separate resolution for each derivative. This scenario is directly supported by the resolution efficiency data in Section 3, Evidence Item 2 and the deprotection data in Evidence Item 3 [1][2].

Direct Ligand in Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation

The enantiopure N-benzyl amino alcohol can be used directly as a chiral ligand in Ru(II)-catalyzed transfer hydrogenation of aryl ketones, delivering (S)-1-phenylethanol with 54% ee at 96% conversion in 3 h [1]. This performance is 7 percentage points higher than the unprotected amine under identical conditions, making the benzyl derivative the ligand of choice when a removable N-protecting group is desired for subsequent synthetic steps. The evidence originates from the direct head-to-head comparison in Section 3, Evidence Item 1 [1].

Scalable Industrial Synthesis of Chiral 1,2-Amino Alcohol Building Blocks

The hot-water aminolysis of cyclohexene oxide with benzylamine, followed by mandelic acid resolution, constitutes a demonstrated 1-mol-scale, chromatography-free manufacturing route to enantiopure trans-2-(benzylamino)cyclohexanol [2]. This green process eliminates organic solvents and metal catalysts, reducing both cost and environmental impact. The racemic product obtained directly from the aminolysis step is then converted to >99% ee material via the established resolution protocol. This application scenario is grounded in the cross-study comparable evidence of Section 3, Evidence Item 4 [1][2].

Diversification Node for Parallel Ligand Library Synthesis

A single batch of enantiopure 2-(benzylamino)cyclohexanol serves as a common intermediate for the synthesis of diverse N-substituted analogs (N-methyl, N-cyclohexylmethyl, N-dibenzyl, N-sulfonyl) through simple alkylation, reductive amination, or sulfonylation, followed by benzyl deprotection if required [1]. This divergent strategy is uniquely enabled by the benzyl protecting group and is not accessible from the unprotected amine without repeating the resolution for each derivative. The evidence is based on the chemoselective deprotection and diversification data in Section 3, Evidence Item 3 [1].

Quote Request

Request a Quote for 2-(Benzylamino)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.